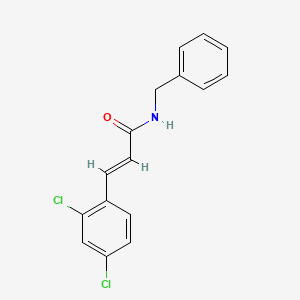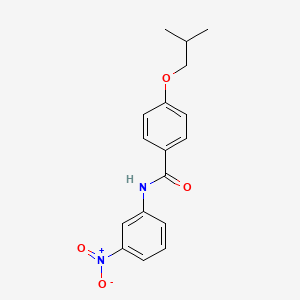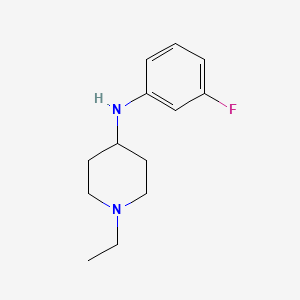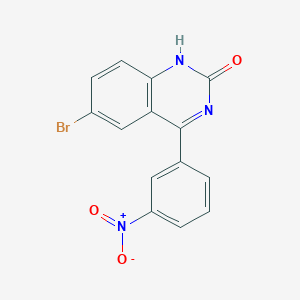![molecular formula C15H13Cl2NOS B5874286 2-[(3-chlorobenzyl)thio]-N-(3-chlorophenyl)acetamide](/img/structure/B5874286.png)
2-[(3-chlorobenzyl)thio]-N-(3-chlorophenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(3-chlorobenzyl)thio]-N-(3-chlorophenyl)acetamide, also known as CTK7A, is a chemical compound that belongs to the class of thioacetamide derivatives. It has been extensively studied for its potential applications in the field of medicinal chemistry and drug discovery.
作用机制
The mechanism of action of 2-[(3-chlorobenzyl)thio]-N-(3-chlorophenyl)acetamide is not fully understood. However, it is believed to exert its cytotoxic effects by inducing apoptosis, a process of programmed cell death. This compound has been shown to activate caspase-3 and caspase-9, two key enzymes involved in the apoptotic pathway. Additionally, this compound has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been found to induce cell cycle arrest in the G2/M phase, inhibit cell proliferation, and suppress the migration and invasion of cancer cells. Additionally, this compound has been shown to increase the levels of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and ultimately cell death.
实验室实验的优点和局限性
One of the main advantages of 2-[(3-chlorobenzyl)thio]-N-(3-chlorophenyl)acetamide is its broad-spectrum cytotoxicity against a wide range of cancer cell lines. Additionally, this compound has been shown to exhibit low toxicity towards normal cells, making it a potentially promising candidate for cancer therapy. However, one of the limitations of this compound is its relatively low yield and complex synthesis method, which may hinder its large-scale production.
未来方向
There are several potential future directions for the research and development of 2-[(3-chlorobenzyl)thio]-N-(3-chlorophenyl)acetamide. One possible direction is to explore its potential applications in combination therapy with other anticancer agents. Another direction is to investigate its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to optimize its synthesis method for large-scale production.
Conclusion:
In conclusion, this compound is a promising compound that has been extensively studied for its potential applications in the field of medicinal chemistry and drug discovery. Its broad-spectrum cytotoxicity and low toxicity towards normal cells make it a potentially promising candidate for cancer therapy. However, further research is needed to fully understand its mechanism of action and to optimize its synthesis method for large-scale production.
合成方法
2-[(3-chlorobenzyl)thio]-N-(3-chlorophenyl)acetamide can be synthesized using a multistep process that involves the reaction of 3-chlorobenzyl chloride with sodium thioacetate in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with 3-chloroaniline to form the final product. The overall yield of this process is around 30%.
科学研究应用
2-[(3-chlorobenzyl)thio]-N-(3-chlorophenyl)acetamide has been studied for its potential applications in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to exhibit cytotoxicity against a wide range of cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, this compound has been found to inhibit the activity of acetylcholinesterase, an enzyme that is implicated in the pathogenesis of Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
N-(3-chlorophenyl)-2-[(3-chlorophenyl)methylsulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NOS/c16-12-4-1-3-11(7-12)9-20-10-15(19)18-14-6-2-5-13(17)8-14/h1-8H,9-10H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDFSXTWDXBXKDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CSCC(=O)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-{[2-(4-nitrophenyl)propanoyl]oxy}benzenecarboximidamide](/img/structure/B5874222.png)


![N-(2,4-dimethylphenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B5874245.png)

![1-{4-methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]phenyl}ethanone](/img/structure/B5874255.png)
![5-{[4-(aminocarbonyl)phenyl]amino}-5-oxopentanoic acid](/img/structure/B5874260.png)

![2-[(4-ethyl-5-propyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-fluorophenyl)acetamide](/img/structure/B5874271.png)

![N~1~-(4-isopropylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5874285.png)

